Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of acute myeloid leukemia (AML). [] It demonstrated excellent oral pharmacokinetic properties, superior efficacy, and tolerability in tumor xenograft models. [] AC220 is currently in phase II clinical trials. []
Compound Description: This compound exhibits inhibitory activity against MDM2, a protein that negatively regulates the tumor suppressor protein p53. [] It is investigated for its potential in cancer treatment. []
Relevance: This MDM2 inhibitor is structurally dissimilar to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different mechanism in cancer treatment. It is included in this list due to its investigation in combination therapy with AC220, which shares the benzothiazole moiety with the target compound. []
Relevance: Ivacaftor does not share any significant structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different therapeutic area (CF). It is included as a related compound due to its role as a potentiator for ΔF508-CFTR, highlighting the importance of identifying potentiators that do not interfere with corrector action, similar to the challenges faced in combination therapy for other diseases. []
Relevance: This CFTR corrector does not share any significant structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different therapeutic area (CF). It is included as a related compound due to its investigation in combination therapy with Ivacaftor, highlighting the challenges of drug interactions in combination therapies. []
Compound Description: This compound is another investigational corrector for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR. [] It aims to improve the cellular processing of ΔF508-CFTR. [] Similar to the previous corrector, its efficacy can be reduced by the potentiator Ivacaftor. []
Relevance: This CFTR corrector does not share any significant structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different therapeutic area (CF). It is included as a related compound due to its investigation in combination therapy with Ivacaftor, highlighting the challenges of drug interactions in combination therapies. []
Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector developed for the treatment of cystic fibrosis caused by the F508del mutation in CFTR. [] It demonstrates substantial improvements over existing C1 correctors in terms of potency, efficacy, and drug-drug interactions. []
4-fluoro-N-methylaniline
Compound Description: This compound is a substrate for flavin-containing monooxygenases (FMOs), a family of drug-metabolizing enzymes. [] It undergoes oxidative defluorination by FMOs. []
Relevance: Although structurally dissimilar to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, 4-fluoro-N-methylaniline highlights the role of FMOs in drug metabolism. [] This inclusion emphasizes the importance of considering various metabolic pathways, including those mediated by non-P450 enzymes, during drug development.
Compound Description: GDC-0834 is a drug candidate that undergoes a unique amide hydrolysis mediated by aldehyde oxidase (AO), leading to its high clearance. []
Relevance: While GDC-0834 does not share specific structural elements with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, its metabolic pathway involving AO emphasizes the significance of understanding the diverse enzymatic processes involved in drug clearance. [] This knowledge is crucial for optimizing drug pharmacokinetic properties during development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.